molecular formula C16H18N2O4 B11525941 3-(2-Pyrrolidin-1-yl-acetylamino)-benzofuran-2-carboxylic acid methyl ester

3-(2-Pyrrolidin-1-yl-acetylamino)-benzofuran-2-carboxylic acid methyl ester

Cat. No.: B11525941
M. Wt: 302.32 g/mol
InChI Key: XSPRDAAAUWZMAG-UHFFFAOYSA-N
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Description

METHYL 3-[2-(PYRROLIDIN-1-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE is a complex organic compound that features a benzofuran core, a pyrrolidine ring, and an acetamido group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-[2-(PYRROLIDIN-1-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the formation of the benzofuran core, followed by the introduction of the acetamido group and the pyrrolidine ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The process may also involve purification steps such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-[2-(PYRROLIDIN-1-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

METHYL 3-[2-(PYRROLIDIN-1-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 3-[2-(PYRROLIDIN-1-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Benzofuran derivatives: These compounds share the benzofuran core and may have similar chemical properties.

Uniqueness

METHYL 3-[2-(PYRROLIDIN-1-YL)ACETAMIDO]-1-BENZOFURAN-2-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

methyl 3-[(2-pyrrolidin-1-ylacetyl)amino]-1-benzofuran-2-carboxylate

InChI

InChI=1S/C16H18N2O4/c1-21-16(20)15-14(11-6-2-3-7-12(11)22-15)17-13(19)10-18-8-4-5-9-18/h2-3,6-7H,4-5,8-10H2,1H3,(H,17,19)

InChI Key

XSPRDAAAUWZMAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CN3CCCC3

Origin of Product

United States

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